molecular formula C17H17N3O4 B2811066 N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide CAS No. 339016-60-3

N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide

Cat. No.: B2811066
CAS No.: 339016-60-3
M. Wt: 327.34
InChI Key: PZZCJRJJXSTZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide is a benzamide derivative featuring a 4-acetamidophenyl group attached to the benzamide core, with a 2-nitroethyl substituent at the ortho position of the benzene ring. Its synthesis involves condensation reactions followed by recrystallization in ethanol or methanol, yielding a white solid with a melting point of 211–213 °C . The nitroethyl group introduces unique electronic and steric properties, influencing its pharmacological behavior compared to structurally related benzamides.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12(21)18-14-6-8-15(9-7-14)19-17(22)16-5-3-2-4-13(16)10-11-20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZCJRJJXSTZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide” typically involves the following steps:

    Amidation: The formation of the benzamide core, usually through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

“N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide” may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzamides.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide” would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The nitro and acetamido groups may play roles in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Table 1: Structural Analogues and Physicochemical Properties

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) H-Bond Donors/Acceptors Source
N-(4-Acetamidophenyl)benzamide (1A) Benzamide core, 4-acetamidophenyl 75 211–213 268.29 2/3
N-(4-Acetamidophenyl)thiophene-2-carboxamide (1B) Thiophene-carboxamide, 4-acetamidophenyl 65 Not reported 274.33 2/3
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl chain 80 90 315.38 2/4
N-(4-Fluorophenyl)-2-(2-nitroethyl)benzamide 4-Fluorophenyl, nitroethyl Not reported Not reported 288.27 2/4
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Chloro, 2-methoxyphenyl Not reported Not reported 275.72 2/3

Key Observations :

  • The introduction of a thiophene-carboxamide group (1B) reduces yield compared to the benzamide analogue (1A), suggesting steric or electronic challenges in synthesis .
  • Bulky substituents like the 3,4-dimethoxyphenethyl group (Rip-B) lower melting points, likely due to reduced crystallinity .

Antimicrobial and Anticancer Potential

Benzamide derivatives with azetidinone moieties (e.g., compound 4 and 17 from ) exhibit notable antimicrobial and anticancer activities. For example:

  • Compound 4: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide showed potent antimicrobial activity (MIC: 6.25 µg/mL against S. aureus) .
  • Compound 17: N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide demonstrated anticancer activity against MCF7 breast cancer cells (IC₅₀: 18.7 µM) .

Physicochemical and Drug-Likeness Properties

Table 2: Drug-Likeness Parameters

Parameter Target Compound 1A Rip-B 4-Chloro-N-(2-methoxyphenyl)benzamide
Molecular Weight 314.38 268.29 315.38 275.72
H-Bond Donors 2 2 2 2
H-Bond Acceptors 5 3 4 3
LogP (Predicted) ~2.1 (estimated) ~1.8 ~2.3 ~2.5

Key Insights :

  • Higher LogP values in chloro- and methoxy-substituted analogues suggest greater lipophilicity, which may enhance membrane permeability but increase metabolic instability.

Biological Activity

N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with an acetamido group and a nitroethyl substituent. The presence of these functional groups is critical for its biological activity, influencing interactions with biological targets.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the introduction of a nitro group has been shown to enhance the inhibitory activity against androgen receptors (AR), which are pivotal in prostate cancer progression. In a structure-activity relationship study, compounds with similar scaffolds demonstrated IC50 values as low as 90 nM, indicating potent activity against AR-mediated pathways .

Table 1: Biological Activity of Related Compounds

Compound NameIC50 (nM)Mechanism of Action
This compoundTBDAR Inhibition
Compound D290AR Coactivator Interaction Inhibition
Compound 45TBDμ-Opioid Receptor Agonist

The biological activity of this compound is largely attributed to its ability to inhibit protein-protein interactions, particularly those involving androgen receptors. This inhibition can lead to reduced cell proliferation in cancerous tissues. For example, co-immunoprecipitation studies have shown that treatment with related compounds effectively disrupts the formation of AR-coactivator complexes, thereby blocking downstream signaling pathways essential for tumor growth .

Case Studies and Research Findings

  • Prostate Cancer Studies : A notable study explored the effects of various nitro-substituted benzamides on LNCaP prostate cancer cells. The results demonstrated that compounds with nitro groups significantly inhibited cell growth and induced apoptosis, suggesting potential therapeutic applications in prostate cancer management .
  • Structure-Activity Relationship Analysis : Another investigation into the SAR of benzamide derivatives highlighted the importance of both the acetamido and nitro groups in enhancing biological activity. Modifications to these groups resulted in varying degrees of potency, underscoring their role in receptor binding affinity and selectivity .
  • Opioid Receptor Studies : While primarily focused on opioid receptors, research on structurally similar compounds revealed insights into their analgesic properties and potential for reducing side effects associated with traditional opioid therapies. This suggests that this compound may have broader pharmacological implications beyond oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.